7-methyl-1,2,3,4-tetrahydrophenazine 5,10-dioxide
Overview
Description
7-Methyl-1,2,3,4-tetrahydrophenazine 5,10-dioxide is a chemical compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine and industry. The structure of this compound consists of a phenazine core with a methyl group at the 7th position and two oxygen atoms at the 5th and 10th positions, forming dioxides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-1,2,3,4-tetrahydrophenazine 5,10-dioxide can be achieved through several methods. One common approach involves the condensation of benzofurazan oxide with 1-morpholino-1-cyclohexene in methanol, as reported by Haddadin et al. This reaction yields 1,2,3,4-tetrahydrophenazine 5,10-dioxide . Another method includes the treatment of a mixture of phenazin-1-ol 5,10-oxide and 10-oxide with m-perchlorobenzoic acid in benzene, which enhances the yield of 5,10-dioxide .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1,2,3,4-tetrahydrophenazine 5,10-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents like m-perchlorobenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction could lead to the formation of reduced phenazine derivatives.
Scientific Research Applications
7-Methyl-1,2,3,4-tetrahydrophenazine 5,10-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex phenazine derivatives.
Biology: The compound’s biological activities, such as antimicrobial and antitumor properties, make it a subject of interest in biological research.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of new drugs with antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 7-methyl-1,2,3,4-tetrahydrophenazine 5,10-dioxide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit specific enzymes involved in microbial or cancer cell metabolism.
Generating Reactive Oxygen Species: The compound may induce oxidative stress in target cells by generating reactive oxygen species.
Interfering with DNA/RNA: It can bind to DNA or RNA, disrupting their normal functions and leading to cell death.
Comparison with Similar Compounds
7,8-Dimethyl-1,2,3,4-tetrahydrophenazine 5,10-dioxide: This compound has an additional methyl group at the 8th position, which may alter its chemical and biological properties.
Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis, this compound has a carboxylic acid group at the 1st position.
Uniqueness: 7-Methyl-1,2,3,4-tetrahydrophenazine 5,10-dioxide is unique due to its specific substitution pattern and the presence of dioxides at the 5th and 10th positions. These structural features contribute to its distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
8-methyl-10-oxido-1,2,3,4-tetrahydrophenazin-5-ium 5-oxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h6-8H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSJTRSDYRAQHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)[N+](=O)C3=C(N2[O-])CCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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